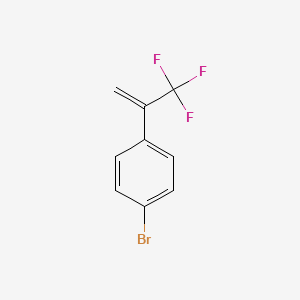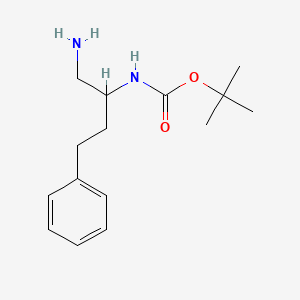![molecular formula C16H13ClN2O2 B6335646 Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate CAS No. 1353000-08-4](/img/structure/B6335646.png)
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is an organic compound with the molecular formula C16H13ClN2O2 . It is a derivative of carbamic acid, which is produced from benzyl chloroformate with ammonia .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further attached to a 2-chlorophenyl group and a cyanomethyl group . The molecular weight of the compound is 300.74 .Physical And Chemical Properties Analysis
This compound is a solid compound . The solubility of the compound in water or organic solvents is not specified in the available resources.科学研究应用
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate has a variety of scientific research applications. It is used as a reagent in peptide synthesis, as a coupling agent in organic synthesis, and as a catalyst in the production of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it is used in the synthesis of a variety of other organic compounds, including amino acids, peptides, and nucleosides.
作用机制
The mechanism of action of benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is not well understood. However, it is believed that the compound acts as an electrophilic reagent, which can react with a variety of organic compounds. In particular, it is believed to react with amines and other nucleophiles, forming a covalent bond between the two molecules. Additionally, it is believed that the compound can act as a catalyst, promoting the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can interact with a variety of biochemical pathways, including those involved in protein synthesis, DNA replication, and other cellular processes. Additionally, it is believed that the compound can affect the expression of certain genes, which may lead to changes in the physiological processes of the organism.
实验室实验的优点和局限性
The advantages of using benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate in laboratory experiments include its low cost, easy availability, and its ability to react with a variety of organic compounds. Additionally, it is relatively stable and can be used in a variety of solvents. The main limitation of using the compound in laboratory experiments is its potential toxicity, which may require the use of protective equipment when handling the compound.
未来方向
The potential future directions for benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research into its potential toxicity and the development of safer and more efficient synthesis methods could lead to increased use of the compound in scientific research. Finally, further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes could lead to new and improved compounds.
合成方法
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate can be synthesized from the reaction of benzyl cyanide and Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamatealdehyde in the presence of an acid catalyst. The reaction proceeds in a two-step reaction, with the first step being the formation of the imine intermediate and the second step being the formation of the carbamate product. The reaction is typically carried out in aqueous acetic acid at a temperature of 50-60°C. The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within 3-4 hours.
属性
IUPAC Name |
benzyl N-[(2-chlorophenyl)-cyanomethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-9-5-4-8-13(14)15(10-18)19-16(20)21-11-12-6-2-1-3-7-12/h1-9,15H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSYZVYQFUAEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)
![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)


![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)

